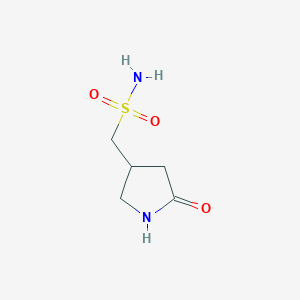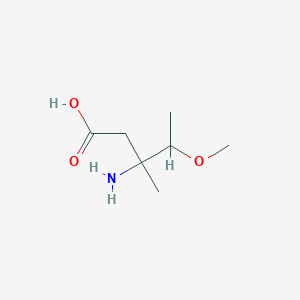
3,3-Dimethylmorpholine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylmorpholine-4-carbonitrile is a chemical compound with the molecular formula C₇H₁₂N₂O It is a derivative of morpholine, a heterocyclic amine, and features a nitrile group attached to the fourth carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylmorpholine-4-carbonitrile typically involves the reaction of morpholine derivatives with nitrile-containing reagents. One common method is the alkylation of morpholine with a suitable alkyl halide, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques to achieve the desired level of purity for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylmorpholine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Scientific Research Applications
3,3-Dimethylmorpholine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic applications includes studies on its effects on various biological pathways and its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethylmorpholine-4-carbonitrile depends on its specific application and the biological or chemical context in which it is used. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound of 3,3-Dimethylmorpholine-4-carbonitrile, used in various chemical syntheses and industrial applications.
4-Cyanomorpholine: A similar compound with a nitrile group attached to the morpholine ring, used in organic synthesis.
3,3-Dimethylmorpholine: A derivative of morpholine without the nitrile group, used as a solvent and intermediate in chemical reactions.
Uniqueness
This compound is unique due to the presence of both the dimethyl and nitrile groups on the morpholine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial processes.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,3-dimethylmorpholine-4-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)5-10-4-3-9(7)6-8/h3-5H2,1-2H3 |
InChI Key |
WBQDIUYOEKGTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)





![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)


![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)



